molecular formula C7H10N2O3 B179570 ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 125732-40-3

ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B179570
CAS No.: 125732-40-3
M. Wt: 170.17 g/mol
InChI Key: CWADBBSOZFXYQV-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound with a pyrazole ring structure

Mechanism of Action

Target of Action

Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, also known as Ethyl 3-methyl-5-oxo-1,2-dihydropyrazole-4-carboxylate, is a compound that has been found to have significant biological activity It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors , suggesting a similar potential for this compound.

Mode of Action

It is known that similar compounds, such as indole derivatives, interact with their targets through a variety of mechanisms, including nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift . These interactions can result in significant changes in the biological activity of the target molecules .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that this compound may also have a broad impact on various biochemical pathways.

Pharmacokinetics

The bioavailability of similar compounds can be influenced by factors such as the compound’s lipophilicity and water solubility .

Result of Action

It is known that similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that this compound may also have a broad range of molecular and cellular effects.

Action Environment

It is known that the biological activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules . Therefore, it is likely that the action of this compound may also be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by esterification with ethanol . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: It is utilized in the production of agrochemicals and as a building block in materials science.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
  • Methyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
  • Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS Number: 125732-40-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C7_7H10_{10}N2_2O3_3
  • Molecular Weight : 170.17 g/mol
  • CAS Number : 125732-40-3

Synthesis

The synthesis of this compound involves multi-step reactions, typically utilizing reagents such as hydrazine hydrochloride and solvents like ethanol. The process can be summarized as follows:

  • Step 1 : Reaction of starting materials in tetrachloromethane with magnesium at varying temperatures.
  • Step 2 : Addition of hydrazine hydrochloride in ethanol under controlled conditions.

Biological Activity

This compound exhibits various biological activities, primarily attributed to its pyrazole core structure. Below are some key findings regarding its biological effects:

Antitumor Activity

Research indicates that pyrazole derivatives, including ethyl 5-methyl-3-oxo derivatives, demonstrate significant antitumor activity by inhibiting various cancer-related kinases such as BRAF(V600E) and Aurora-A kinase. These compounds have shown promise in preclinical models for their ability to impede tumor growth and proliferation .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. Ethyl 5-methyl-3-oxo has been noted for its potential to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For instance, derivatives have been evaluated for their selectivity towards COX-2, showing promising results compared to traditional anti-inflammatory drugs like celecoxib .

Antibacterial Activity

The compound also exhibits antibacterial properties against various Gram-negative bacteria. In vitro studies have demonstrated that certain pyrazole derivatives can significantly inhibit the growth of pathogens such as Haemophilus influenzae. The minimal inhibitory concentration (MIC) values suggest that these compounds could serve as effective alternatives or adjuncts to existing antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of ethyl 5-methyl-3-oxo and related compounds is essential for optimizing their biological activity. Key findings include:

  • Substituent Effects : Modifications on the pyrazole ring or carboxylate group can enhance or diminish biological activity.
  • Hydrophobic Interactions : The presence of hydrophobic groups often correlates with increased potency against specific targets.
  • Molecular Docking Studies : Computational methods have been employed to predict binding affinities and interactions with target proteins, aiding in the design of more potent derivatives.

Case Studies

  • Antitumor Efficacy : A study involving a series of pyrazole derivatives showed that compounds with specific substitutions at the 5-position exhibited enhanced inhibitory activity against BRAF(V600E), leading to reduced tumor cell viability .
  • Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory effects of pyrazole derivatives in vivo, demonstrating significant reductions in edema and inflammatory markers compared to controls .

Properties

IUPAC Name

ethyl 3-methyl-5-oxo-1,2-dihydropyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4(2)8-9-6(5)10/h3H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWADBBSOZFXYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of diethyl acetylmalonate (20 g, 89.0 mmol) in EtOH (180 ml) is added hydrazine mono-hydrochloride (7.54 g, 107.0 mmol, 1.2 eq.) in one portion at RT. The reaction mixture is heated at reflux for 3 h then filtered hot. The filtrate is cooled to RT and concentrated under reduced pressure. The resulting crude residue is purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2; gradient elution, DCM/[DCM/MeOH 9:1] 95:5→1:9]) to yield the title compound as a white solid. TLC: RF=0.21 (DCM/MeOH 92.5:7.5); HPLC: AtRet=0.75; MS: m/z 171.2 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ 1.24 (t, J 7.1, 3H), 2.30 (s, 3H), 4.15 (q, J 7.1, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

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